![molecular formula C12H15NO B1299265 2-(Piperidin-1-yl)benzaldehyde CAS No. 34595-26-1](/img/structure/B1299265.png)
2-(Piperidin-1-yl)benzaldehyde
Overview
Description
2-(Piperidin-1-yl)benzaldehyde is a compound that features a piperidine ring attached to a benzaldehyde moiety. While the specific compound is not directly studied in the provided papers, related compounds with piperidine structures have been synthesized and evaluated for various applications, including as catalysts in enantioselective reactions, as antibacterial agents, and in the synthesis of natural and synthetic compounds .
Synthesis Analysis
The synthesis of related piperidine-containing compounds involves various strategies. For instance, 2-piperidino-1,1,2-triphenylethanol, a catalyst for the arylation of aldehydes, is synthesized and used in reactions to produce chiral diarylcarbinols with high enantiomeric excess . Another example is the synthesis of 2-piperidin-4-yl-benzimidazoles, which exhibit broad-spectrum antibacterial activities . These syntheses often involve multiple steps, including benzylation, hydrogenation, and debenzylation, as well as condensation reactions .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often analyzed using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using these methods, revealing different stable conformers and providing insight into the compound's geometry .
Chemical Reactions Analysis
Piperidine derivatives participate in various chemical reactions. The enantioselective addition of diethylzinc to benzaldehyde mediated by piperidine-based catalysts has been studied, showing high levels of enantioselectivity . Piperidine-mediated annulation reactions have also been reported, leading to the formation of 3-benzofuranones and flavones under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of a stereocenter in 2-piperidineethanol makes it a valuable starting material for enantioselective synthesis . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can affect the reactivity and selectivity of these compounds in chemical reactions . Additionally, the crystal structure of a piperidine derivative was determined, showing that the piperidine ring adopts a chair conformation and providing details about bond angles and geometry around the nitrogen and sulfur atoms .
Scientific Research Applications
Catalytic Applications
2-(Piperidin-1-yl)benzaldehyde and its derivatives have been explored for their catalytic properties. In the field of organic synthesis, they have been used as catalysts or intermediates in various chemical reactions. For instance, benzaldehyde reacts with 1-pyrrolidin-1-ylcyclohexene and 1-piperidin-1-ylcyclohexene to produce xanthene derivatives, which are significant in organic synthesis (Lewis, Myers, & Readhead, 1970). Additionally, the compound has been utilized in the synthesis of novel quinolinone derivatives via a catalyst-free multicomponent reaction (Du, Han, Zhou, & Borovkov, 2020).
Pharmaceutical Research
In pharmaceutical research, this compound and related compounds have found applications in the synthesis of intermediates for drugs. For example, it has been used in the preparation of dihydropyridine derivatives, which are significant as pharmaceuticals, particularly as calcium channel blockers (Perozo-Rondón et al., 2006). Also, it's been involved in the preparation of CDK (cyclin-dependent kinase) inhibitors, which are crucial in cancer research (Li, Fang, Xu, & Wang, 2008).
Biological Evaluation
This compound has also been used in the synthesis of Bodipy derivatives for biological evaluations. For instance, meso-piperidine linked Bodipy was synthesized starting from 4-(2-(piperidine-1-yl)ethoxy)benzaldehyde and used for live cell imaging and cytotoxicity studies in breast cancer cell lines (Eçik et al., 2019).
Green Chemistry
In the realm of green chemistry, the compound has been part of novel, environmentally friendly chemical processes. For instance, it has been included in a green Knoevenagel procedure for the transformation of benzaldehydes into α,β-unsaturated acids, using environmentally benign amines as catalysts (van Schijndel, Canalle, Molendijk, & Meuldijk, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-piperidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,10H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMABIQIPGVQEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366208 | |
Record name | 2-(Piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34595-26-1 | |
Record name | 2-(Piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Piperidin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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